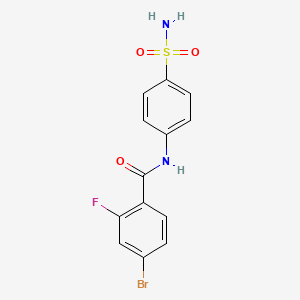

4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide and related compounds involves multiple steps, including the use of IR, H and C-NMR, mass spectrometry, and elemental analysis for characterization. The crystal structure of similar compounds has been determined from single crystal X-ray diffraction data, showcasing the complexity and precision required in synthesizing such compounds (Saeed et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of related benzamide derivatives has been conducted using techniques like X-ray diffraction. These analyses provide insights into the dihedral angles between benzene rings and the overall geometry of the molecules, which are crucial for understanding their chemical behavior and potential applications (Suchetan et al., 2016).

Chemical Reactions and Properties

Research into sulfonamide-derived compounds reveals the synthesis and characterization of benzamide derivatives and their transition metal complexes. These studies delve into the nature of bonding, structure, and the biological activity of the compounds, providing a foundation for understanding the chemical reactions and properties of 4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide (Chohan & Shad, 2011).

Physical Properties Analysis

The physical properties of benzamide derivatives, including 4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide, can be inferred from studies focusing on crystallization behaviors, melting points, and solubility. These properties are essential for determining the compound's stability, storage, and handling requirements.

Chemical Properties Analysis

The chemical properties of benzamide derivatives are highlighted by their interactions with various reagents and the formation of complexes with metals. Studies on the synthesis and characterization of these compounds emphasize their reactivity, highlighting potential areas for further research and application (Binzet et al., 2009).

Scientific Research Applications

Antimalarial Activity

Benzothiophene carboxamide derivatives, which are structurally related to 4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide, have been identified as potent inhibitors of Plasmodium enoyl-acyl carrier protein (ACP) reductase (PfENR), showing promise for the development of new antimalarial drugs. These compounds exhibit competitive kinetics with cofactor and uncompetitive kinetics with the substrate, suggesting their potential as effective antimalarial agents (Banerjee et al., 2011).

Antimicrobial and Antibiofilm Properties

Thiourea derivatives containing halogenated phenyl rings, akin to the structure of 4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide, have demonstrated significant anti-pathogenic activity, particularly against bacteria known for biofilm formation such as Pseudomonas aeruginosa and Staphylococcus aureus. This research highlights the potential of these derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Carbonic Anhydrase Inhibition

A series of benzamide-4-sulfonamides, structurally related to 4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide, have been investigated as inhibitors of carbonic anhydrase (CA) isoenzymes. These studies found that the compounds are potent inhibitors of human isoforms hCA I, II, VII, and IX, highlighting their potential as therapeutic agents for conditions where CA activity is implicated (Abdoli et al., 2018).

Novel Sulfonamide Synthesis

Research into the synthesis of novel sulfonamide derivatives, including compounds structurally related to 4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide, has led to the development of new methodologies for creating sulfonamides with potential biological activities. These synthetic approaches have opened avenues for the exploration of sulfonamides in drug discovery and development (Ulus et al., 2013).

properties

IUPAC Name |

4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFN2O3S/c14-8-1-6-11(12(15)7-8)13(18)17-9-2-4-10(5-3-9)21(16,19)20/h1-7H,(H,17,18)(H2,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZSMORANYXNFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Br)F)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2496436.png)

![3-(4-ethylphenyl)-8-fluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2496442.png)

![4-morpholino-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2496444.png)

![8-(4-Ethoxyphenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2496447.png)

![2-chloro-3-({[(2-methoxybenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2496448.png)

![(4-(2-Benzoylbenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2496451.png)